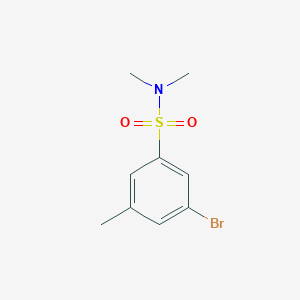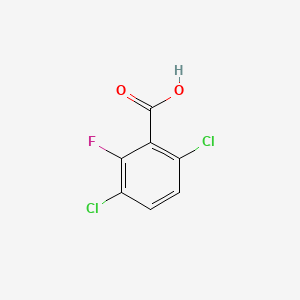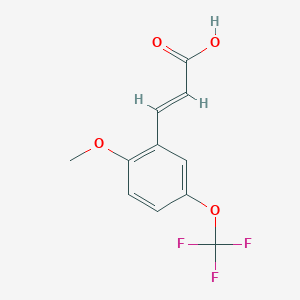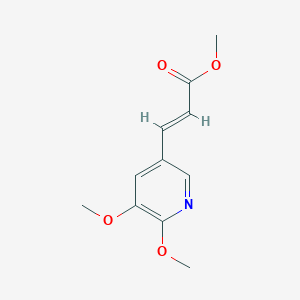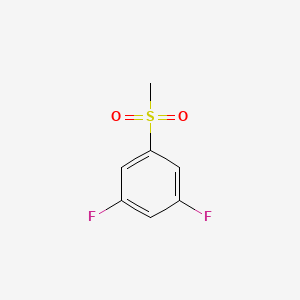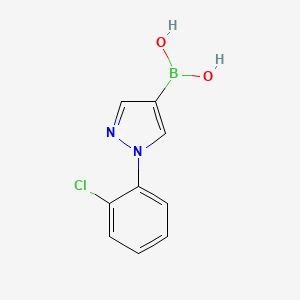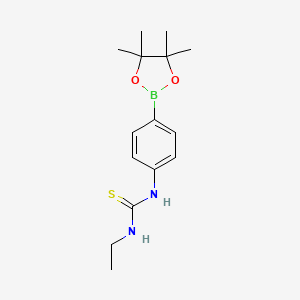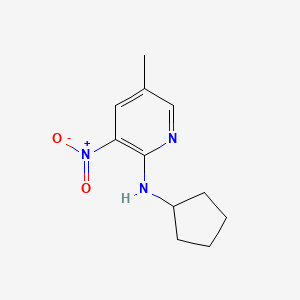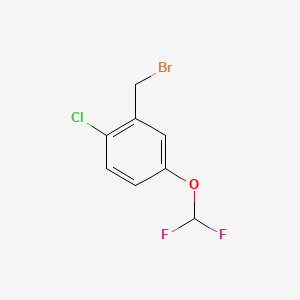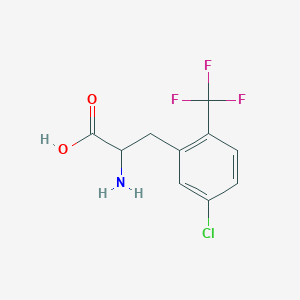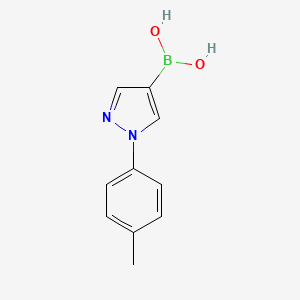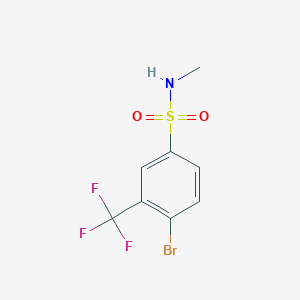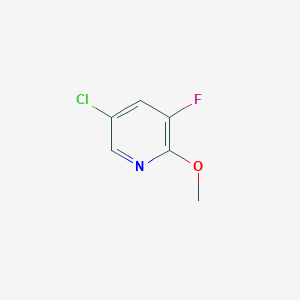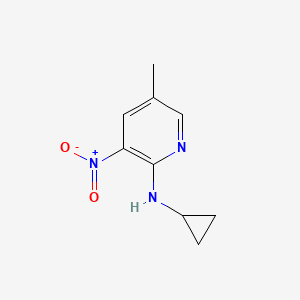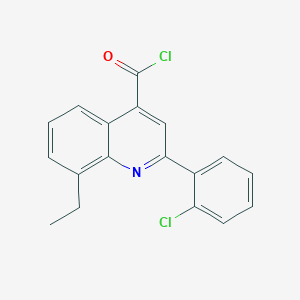
2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride
説明
The description of an organic compound usually includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis includes the reaction conditions, reagents, catalysts, and the yield of the product.Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include acidity or basicity, reactivity with other reagents, and stability.科学的研究の応用
Synthesis of Isoquinolines and Isoquinolinones : 2-(2-Lithiophenyl)ethyl chloride, a compound related to 2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride, was used in the synthesis of isoquinolines and isoquinolinones. The study demonstrated successful condensation with imines and isocyanates to produce these compounds, which are important in organic chemistry and pharmaceuticals (Campbell et al., 1996).
Potential Antimicrobial Agents : A related compound, ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, was studied for its potential as an antimicrobial agent. The research found that upon reacting with hydrazine hydrate, it forms compounds with significant antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).
Optoelectronic and Charge Transport Properties : A study explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those related to 2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride. These compounds showed potential as efficient multifunctional materials in electronic and optical applications (Irfan et al., 2020).
Photophysical Properties and Computational Investigations : Another study focused on the photophysical properties of complexes based on bidentate heterocyclic N-N ligands, related to the chemical . These complexes were characterized for their potential in applications involving luminescence and electronic structure (Albertino et al., 2007).
Allyl Amination of Palladium Complexes : Research on palladium allyl phosphanylquinoline complexes, which are structurally related to the chemical, was conducted. This study is significant in the field of catalysis, particularly for allyl-amination reactions, impacting the synthesis of various compounds (Canovese et al., 2010).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing the compound.
将来の方向性
This involves predicting or suggesting further studies that can be done based on the known properties and reactivity of the compound. This could include suggesting possible applications, proposing derivatives that could be synthesized, or predicting possible reactions.
特性
IUPAC Name |
2-(2-chlorophenyl)-8-ethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-2-11-6-5-8-12-14(18(20)22)10-16(21-17(11)12)13-7-3-4-9-15(13)19/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXXQIYGPJNAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



